DOLASETRON MESYLATE
Overview
Description
DOLASETRON MESYLATE is a highly specific and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antinauseant and antiemetic agent, indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . The compound is known for its effectiveness in reducing the activity of the vagus nerve, which activates the vomiting center in the medulla oblongata .
Preparation Methods
Synthetic Routes and Reaction Conditions: DOLASETRON MESYLATE is synthesized through a series of chemical reactions involving the formation of its active metabolite, hydrodolasetron. The synthesis involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound .
Industrial Production Methods: In industrial settings, this compound monohydrate is produced in a controlled environment to maintain its purity and potency. The compound is freely soluble in water and propylene glycol, slightly soluble in ethanol, and slightly soluble in normal saline . The production process involves the use of acetate buffer in water for injection, ensuring the pH of the resulting solution is between 3.2 to 3.8 .
Chemical Reactions Analysis
Types of Reactions: DOLASETRON MESYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and effectiveness in medical applications .
Common Reagents and Conditions: The compound is synthesized using reagents such as acetonitrile, water, and ammonium formate, with the addition of triethylamine to the acetonitrile portion . These reagents and conditions are crucial for the successful synthesis and stability of this compound monohydrate.
Major Products Formed: The primary product formed from these reactions is hydrodolasetron, the active metabolite responsible for the pharmacological activity of this compound monohydrate .
Scientific Research Applications
DOLASETRON MESYLATE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery .
In addition to its medical applications, this compound monohydrate is also used in research to study the mechanisms of nausea and vomiting, as well as the development of new antiemetic agents .
Mechanism of Action
DOLASETRON MESYLATE exerts its effects by selectively blocking serotonin 5-HT3 receptors. In vivo, the compound is rapidly converted into its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity . The serotonin 5-HT3 receptors are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone of the area postrema . By blocking these receptors, this compound monohydrate effectively reduces the activity of the vagus nerve, preventing nausea and vomiting .
Comparison with Similar Compounds
- Ondansetron
- Granisetron
- Palonosetron
Comparison: DOLASETRON MESYLATE is unique in its rapid conversion to hydrodolasetron, which is responsible for its pharmacological activity . Compared to other serotonin 5-HT3 receptor antagonists like ondansetron and granisetron, this compound monohydrate has a longer duration of action and is effective in preventing both chemotherapy-induced and postoperative nausea and vomiting . Additionally, it has a lower affinity for dopamine receptors, reducing the risk of side effects associated with dopamine receptor antagonism .
Properties
Molecular Formula |
C20H26N2O7S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2 |
InChI Key |
QTFFGPOXNNGTGZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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